An In-depth Technical Guide to Dihydroxyaluminum Aminoacetate
An In-depth Technical Guide to Dihydroxyaluminum Aminoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyaluminum aminoacetate, also known as aluminum glycinate (B8599266), is an organo-metallic compound with significant applications in the pharmaceutical and cosmetic industries.[1][2] It is the aluminum salt of the amino acid glycine (B1666218) and is recognized for its properties as an antacid, a buffering agent, a cross-linking agent in hydrogels, and a pharmaceutical excipient.[3][4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in drug development and formulation.
Chemical Structure and Identification
The chemical structure of dihydroxyaluminum aminoacetate involves a central aluminum ion coordinated to a glycinate ligand and two hydroxyl groups. The glycinate ligand is the deprotonated form of glycine.
Chemical Name: Dihydroxyaluminum Aminoacetate[6]
Synonyms: Aluminum Glycinate, Basic Aluminum Glycinate, (Glycinato-N,O)dihydroxyaluminum[1][6]
Molecular Formula: C₂H₆AlNO₄[1]
Molecular Weight: 135.05 g/mol [1]
CAS Number: 13682-92-3 (anhydrous), 41354-48-7 (hydrate)[6]
Physicochemical Properties
Dihydroxyaluminum aminoacetate is a white to off-white, odorless, and tasteless crystalline powder with a faintly sweet taste.[7][8] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | >295°C (decomposes) | [8] |
| Solubility | Practically insoluble in water and organic solvents. Soluble in dilute mineral acids and in solutions of fixed alkalies. | [8] |
| pH (1% suspension) | 6.5 - 7.5 | [6] |
Synthesis and Manufacturing
While specific industrial manufacturing processes are often proprietary, a general synthesis approach involves the reaction of an aluminum source with glycine. One documented laboratory-scale synthesis for a related compound, monohydroxyaluminum glycinate, is provided below.
Experimental Protocol: Synthesis of Monohydroxyaluminum Glycinate
Materials:
-
Glycine
-
Aluminum hydroxide (B78521) powder
-
Water
Procedure:
-
Combine 2 grams of glycine with 1.25 grams of aluminum hydroxide (28.8% Al) powder in 10 grams of water.
-
Agitate the mixture at 75°C for 30 minutes.
This procedure provides a basic framework for the synthesis of aluminum glycinate compounds. Industrial processes may vary in terms of reactants, reaction conditions, and purification steps to ensure a high-purity product suitable for pharmaceutical use.
Mechanism of Action and Pharmaceutical Applications
Antacid Properties
The primary and most well-documented pharmacological effect of dihydroxyaluminum aminoacetate is its action as an antacid.[3] It neutralizes gastric acid, thereby increasing the pH of the stomach and providing relief from heartburn, indigestion, and symptoms associated with peptic ulcers.[3][5]
Mechanism of Action as an Antacid:
Caption: Mechanism of action of dihydroxyaluminum aminoacetate as an antacid.
Beyond simple neutralization, dihydroxyaluminum aminoacetate also forms a protective layer on the stomach lining, shielding it from the corrosive effects of gastric acid and promoting the healing of ulcers.[5]
Pharmaceutical Excipient and Drug Delivery
Dihydroxyaluminum aminoacetate serves as a versatile excipient in pharmaceutical formulations.[1] It can act as a stabilizer and improve the solubility and absorption of active pharmaceutical ingredients.[1]
Cross-linking Agent in Hydrogels and Transdermal Patches
A significant application of dihydroxyaluminum aminoacetate is as a cross-linking agent in the formation of hydrogels.[4][9] The aluminum ions can form coordinate bonds with polymer chains containing carboxyl or hydroxyl groups, such as polyacrylates and cellulose (B213188) derivatives, leading to the formation of a three-dimensional gel network.[10]
This property is extensively utilized in the development of transdermal patches and other controlled-release drug delivery systems.[4][11] The cross-linked hydrogel matrix can encapsulate active pharmaceutical ingredients and control their release over time.
Experimental Workflow: Preparation of a Hydrogel Patch using Dihydroxyaluminum Aminoacetate as a Cross-linking Agent
Caption: Generalized workflow for the preparation of a hydrogel patch.
Quality Control and Analytical Methods
The quality and purity of dihydroxyaluminum aminoacetate for pharmaceutical use are critical. Pharmacopeial monographs, such as the United States Pharmacopeia (USP), provide standardized analytical methods for its characterization.[6]
Experimental Protocol: Assay for Dihydroxyaluminum Aminoacetate (USP)
Principle: This assay determines the purity of dihydroxyaluminum aminoacetate by a complexometric titration with edetate disodium (B8443419) (EDTA).
Reagents:
-
Edetate disodium titrant (0.05 M), standardized
-
Hydrochloric acid
-
Acetic acid-ammonium acetate (B1210297) buffer TS
-
Alcohol
-
Zinc sulfate (B86663) VS (0.05 M)
Procedure:
-
Accurately weigh about 2.5 g of Dihydroxyaluminum Aminoacetate and transfer to a 150-mL beaker.
-
Add 15 mL of hydrochloric acid and warm, if necessary, to dissolve the sample completely.
-
Transfer the solution with the aid of water to a 500-mL volumetric flask, dilute with water to volume, and mix.
-
Transfer 20.0 mL of this solution to a 250-mL beaker.
-
With continuous stirring, add 25.0 mL of 0.05 M Edetate disodium titrant and then 20 mL of acetic acid–ammonium acetate buffer TS.
-
Heat the solution near the boiling point for 5 minutes, then cool.
-
Add 50 mL of alcohol and 2 mL of dithizone TS.
-
Titrate with 0.05 M zinc sulfate VS until the color changes from green-violet to rose-pink.
-
Perform a blank determination, substituting 20 mL of water for the assay solution, and make any necessary corrections.
-
Each mL of 0.05 M Edetate disodium titrant is equivalent to 6.753 mg of C₂H₆AlNO₄.
Safety and Regulatory Information
Dihydroxyaluminum aminoacetate is generally considered safe for its intended use in pharmaceuticals and cosmetics. However, like other aluminum-containing compounds, its use should be monitored, especially in individuals with impaired renal function, to avoid potential aluminum toxicity.[5]
Conclusion
Dihydroxyaluminum aminoacetate is a multifunctional compound with a well-established role as an antacid and a growing importance as a pharmaceutical excipient, particularly as a cross-linking agent in advanced drug delivery systems. Its ability to form stable hydrogels makes it a key component in the formulation of transdermal patches and controlled-release medications. A thorough understanding of its chemical and physical properties is essential for its effective application in pharmaceutical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. deascal.com [deascal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. guidechem.com [guidechem.com]
- 5. What is the mechanism of Dihydroxyaluminum aminoacetate? [synapse.patsnap.com]
- 6. Dihydroxyaluminum Aminoacetate [drugfuture.com]
- 7. nbinno.com [nbinno.com]
- 8. Aluminium Glycinate BP Ph Eur, Dihydroxyaluminum Aminoacetate USP Manufacturers [aluminiumglycinate.com]
- 9. Aluminium glycinate [en.senleichemical.com]
- 10. CN101947322B - Gel patch matrix and preparation method and application thereof - Google Patents [patents.google.com]
- 11. Aluminium glycinate | 13682-92-3 [chemicalbook.com]
